Proteolytic Stability Enhancement Conferred by N-Methyl-D-Glutamate Residue
Peptides containing N-methylated residues demonstrate significantly increased resistance to enzymatic degradation. N-methylation eliminates the backbone NH proton that participates in the protease active-site hydrogen-bonding network, thereby reducing the catalytic efficiency of serine and cysteine proteases [1]. In direct comparative stability assays, peptides incorporating an N-methyl residue at the scissile bond exhibited a half-life extension of approximately 2- to 10-fold relative to their non-methylated counterparts, depending on the specific protease and sequence context [2].
| Evidence Dimension | Proteolytic degradation half-life in vitro |
|---|---|
| Target Compound Data | Peptide containing N-Me-D-Glu(OMe): t₁/₂ extension of 2- to 10-fold (class-level data from N-methylated peptide studies) |
| Comparator Or Baseline | Corresponding peptide with unmodified D-Glu or L-Glu residue |
| Quantified Difference | t₁/₂ increased by factor of 2–10 |
| Conditions | Incubation with serine/cysteine proteases in buffered aqueous media at 37°C |
Why This Matters
Extended proteolytic stability directly correlates with improved pharmacokinetic profiles in peptide drug candidates, reducing dosing frequency and enhancing therapeutic window.
- [1] Chatterjee J, Gilon C, Hoffman A, Kessler H. N-methylation of peptides: a new perspective in medicinal chemistry. Acc Chem Res. 2008;41(10):1331-1342. View Source
- [2] Biron E, Chatterjee J, Ovadia O, et al. Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogs. Angew Chem Int Ed. 2008;47(14):2595-2599. View Source
